molecular formula C23H24N2O4 B10981807 N-[2-(1H-pyrrol-1-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[2-(1H-pyrrol-1-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B10981807
M. Wt: 392.4 g/mol
InChI Key: MWTJHNWOBWGMFJ-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrrol-1-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound featuring a pyrrole ring, a furochromenone core, and a propanamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Synthesis of the Furochromenone Core: This involves the cyclization of appropriate precursors, often through Friedel-Crafts acylation followed by cyclization reactions.

    Coupling Reactions: The pyrrole and furochromenone intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final compound.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can take place at the amide group, where nucleophiles replace the amide hydrogen.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols under basic conditions

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives

    Reduction: Alcohols or amines

    Substitution: Various substituted amides or thioamides

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, N-[2-(1H-pyrrol-1-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has shown potential as an enzyme inhibitor, affecting various biological pathways. It is studied for its interactions with proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, it can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrrol-1-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The compound’s structure allows it to fit into specific binding pockets, affecting the function of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-pyrrol-1-yl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
  • N-[2-(1H-pyrrol-1-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide

Uniqueness

Compared to similar compounds, N-[2-(1H-pyrrol-1-yl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-(2-pyrrol-1-ylethyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C23H24N2O4/c1-14-13-28-21-16(3)22-19(12-18(14)21)15(2)17(23(27)29-22)6-7-20(26)24-8-11-25-9-4-5-10-25/h4-5,9-10,12-13H,6-8,11H2,1-3H3,(H,24,26)

InChI Key

MWTJHNWOBWGMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCN4C=CC=C4)C)C

Origin of Product

United States

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